
thietane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietane-3-carbaldehyde is an organic compound with the molecular formula C4H6OS It is a member of the thietane family, which are four-membered sulfur-containing heterocycles this compound is characterized by the presence of an aldehyde functional group attached to the third carbon of the thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Thietane-3-carbaldehyde can be synthesized through several methods. One common approach involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction forms the thietane ring. Another method is the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which is particularly useful for synthesizing spirothietanes .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The specific conditions and catalysts used can vary depending on the desired yield and purity of the product. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
Thietane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form thietane-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form thietane-3-methanol.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Thietane-3-carboxylic acid.
Reduction: Thietane-3-methanol.
Substitution: Various thietane derivatives depending on the nucleophile used.
Scientific Research Applications
Thietane-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: Thietane derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of thietane derivatives in drug development.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thietane-3-carbaldehyde involves its reactivity due to the strained four-membered ring and the presence of the aldehyde group. The ring strain makes the thietane ring more reactive towards nucleophiles and electrophiles. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Thietane: The parent compound without the aldehyde group.
Thietane-3-methanol: The reduced form of thietane-3-carbaldehyde.
Thietane-3-carboxylic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both the strained thietane ring and the reactive aldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other thietane derivatives .
Properties
IUPAC Name |
thietane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS/c5-1-4-2-6-3-4/h1,4H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPKYEXPOSXHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2608480.png)
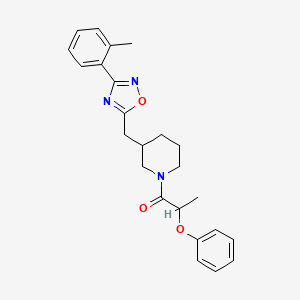
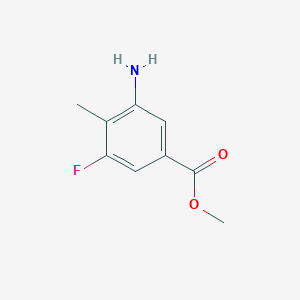
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2608484.png)
![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)

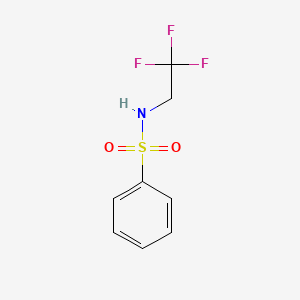
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2608494.png)
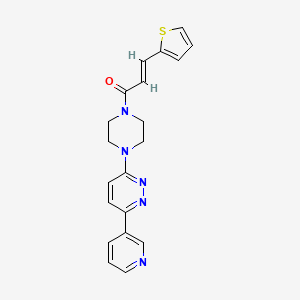
![2-[(E)-2-nitrovinyl]dibenzo[b,d]furan](/img/structure/B2608498.png)
![3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2608500.png)
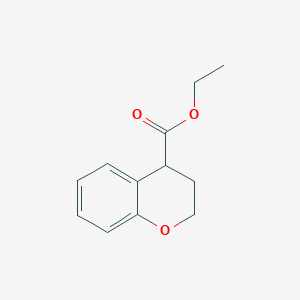

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2608503.png)
